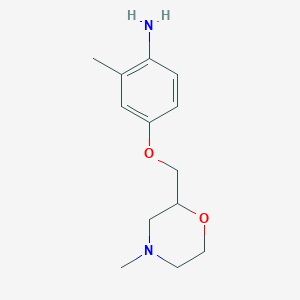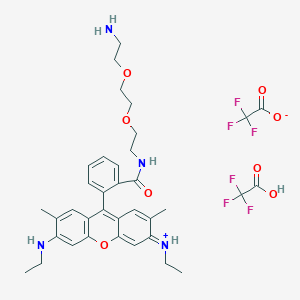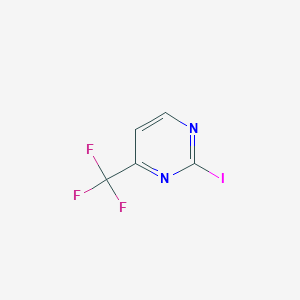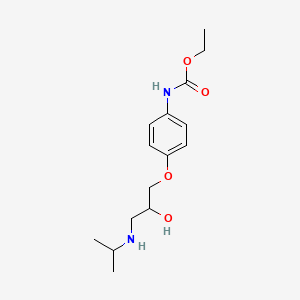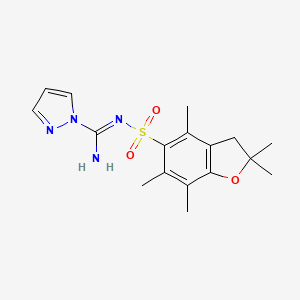
N-Pbf-1H-pyrazole-1-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pbf-1H-pyrazole-1-carboxamidine is a heterocyclic compound that belongs to the pyrazole family. It is widely used in various fields of scientific research due to its unique chemical properties. The compound is known for its role in drug synthesis, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs .
Preparation Methods
The synthesis of N-Pbf-1H-pyrazole-1-carboxamidine can be achieved through several routes. One common method involves the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane, resulting in the formation of the desired compound through a cyclization reaction . Another approach involves the reaction of imidazole with cyanamide . These methods are typically carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Pbf-1H-pyrazole-1-carboxamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions include guanidylated derivatives and other substituted pyrazoles .
Scientific Research Applications
N-Pbf-1H-pyrazole-1-carboxamidine has a wide range of applications in scientific research. In chemistry, it is used in the preparation of guanidylated hollow fiber membranes and the synthesis of bis-guanidinium-cholesterol derivatives . In biology and medicine, the compound is utilized in peptide synthesis and the development of antiviral drugs, such as zanamivir, which is used to treat influenza . Additionally, it is employed in the synthesis of protease inhibitors for dengue and West Nile viruses .
Mechanism of Action
The mechanism of action of N-Pbf-1H-pyrazole-1-carboxamidine involves its ability to act as a guanylation agent. The compound interacts with amines to form guanidinium groups, which are essential in various biochemical processes. The molecular targets and pathways involved include the formation of hydrogen bonds and the stabilization of protein structures through guanidinium interactions .
Comparison with Similar Compounds
N-Pbf-1H-pyrazole-1-carboxamidine can be compared with other similar compounds such as 1-amidinopyrazole hydrochloride and N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine . While these compounds share similar chemical structures, this compound is unique due to its specific applications in drug synthesis and its ability to form stable guanidinium derivatives. This uniqueness makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H22N4O3S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N'-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]pyrazole-1-carboximidamide |
InChI |
InChI=1S/C17H22N4O3S/c1-10-11(2)15(12(3)13-9-17(4,5)24-14(10)13)25(22,23)20-16(18)21-8-6-7-19-21/h6-8H,9H2,1-5H3,(H2,18,20) |
InChI Key |
BSWDFKZVWOHUNC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)/N=C(\N)/N3C=CC=N3)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N=C(N)N3C=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


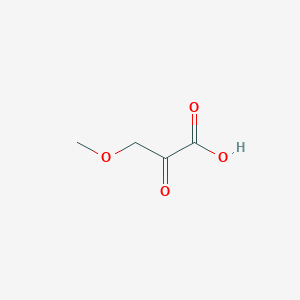
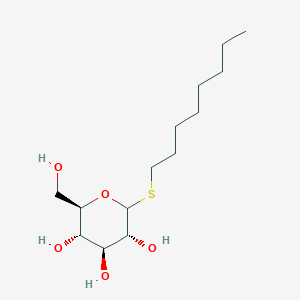
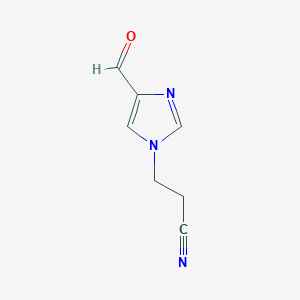
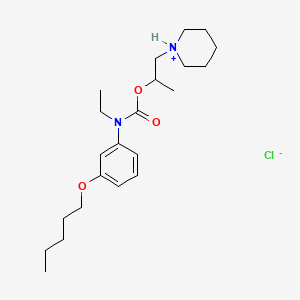
![2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12817923.png)

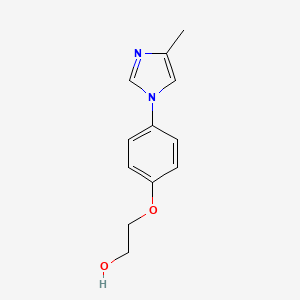
![2,4-Diphenyl-6-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12817947.png)
![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
![4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
